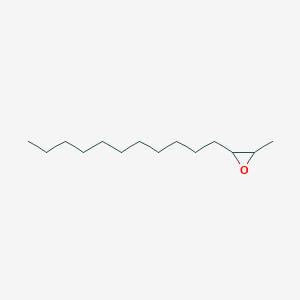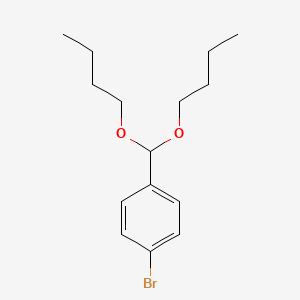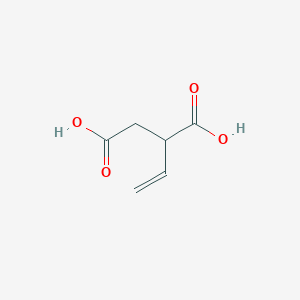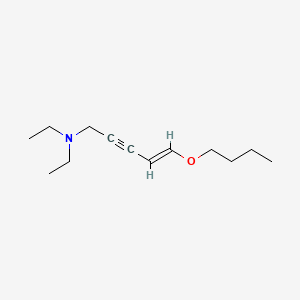![molecular formula C9H13ClN2O2 B14321919 3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride is a chemical compound that features a pyridinium ring with a hydroxyiminomethyl group and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a series of reactions starting from pyridine
Addition of the Propanol Side Chain: The propanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridinium ring is replaced by the propanol group.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the pyridinium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the propanol side chain can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinium ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]propan-1-ol: This compound features a similar pyridinium ring but with different substituents.
3-(pyridin-1-ium-1-yl)propane-1-sulfonate: Another pyridinium-based compound with a sulfonate group.
Uniqueness
3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-7-1-4-11-5-2-9(3-6-11)8-10-13;/h2-3,5-6,8,12H,1,4,7H2;1H |
Clave InChI |
UPOMUHJGNHHDNG-UHFFFAOYSA-N |
SMILES isomérico |
C1=C[N+](=CC=C1/C=N/O)CCCO.[Cl-] |
SMILES canónico |
C1=C[N+](=CC=C1C=NO)CCCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)

![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)


![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)

![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)

![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)

